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Compound of Interest

Compound Name: Oxamyl oxime
CAS No.: 30558-43-1
Cat. No.: B1677834
Get Quote
. J

CAS: 30558-43-1 | Formula:
| MW: 162.21 g/mol

Executive Summary & Chemical Context

Oxamyl oxime is the primary hydrolytic metabolite of the carbamate pesticide Oxamyl. Unlike
its parent compound, oxamyl oxime lacks the N-methylcarbamoyl moiety, which significantly
alters its toxicity profile and spectral footprint. Accurate identification of this metabolite is critical
for environmental compliance (e.g., EPA Method 531.2) and residue analysis in food matrices.

This guide synthesizes the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data required for the unequivocal structural confirmation of oxamyl oxime.

[1]

Chemical Structure Analysis

The molecule consists of three distinct magnetic and vibrational environments:

¢ Dimethylamino group (
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): A strong electron-donating group.
e -Thioimidate core (

): The site of geometric isomerism (E/Z), though the Z-isomer is thermodynamically favored
due to hydrogen bonding.

e Hydroxyl group (

): Amphoteric, susceptible to exchange in protic solvents.

Mass Spectrometry (LC-MS/MS)

Mass spectrometry is the primary detection method for oxamyl oxime in aqueous and
biological matrices due to its high polarity.

Electrospray lonization (ESI) Parameters

« lonization Mode: Positive (

)
e Precursor lon
:m/z 163.05

o Exact Mass: 162.0463[2]

Fragmentation Logic & Transitions (MRM)

In Triple Quadrupole (QqQ) systems, oxamyl oxime follows a predictable fragmentation
pathway driven by the instability of the oxime bond and the thio-ether linkage.
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Transition Precursor Collision Structural
Product (m/z) .

Type (m/z) Energy (eV) Assignment

Quantifier 163 72 10-15 (Dimethylcarbam
oyl cation)
Loss of

Quialifier 1 163 90 20-25 and
rearrangement
Loss of

Qualifier 2 163 116 10 (Thioether
cleavage)

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic cleavage of Oxamyl Oxime under Collision-
Induced Dissociation (CID).

High CE Dimethylcarbamoyl
Alpha-cleavage [Me2N-COJ+ =72

Oxamyl Oxime
[M+H]+ = 163

Low CE
C-S Cleavage

Thio-loss Product
[M - SMe]+ = 116

Click to download full resolution via product page

Caption: ESI+ Fragmentation pathway showing the generation of the primary quantifier ion (m/z
72).

NMR Spectroscopy ( and )

NMR analysis confirms the isomeric purity and the integrity of the dimethylamino and
thiomethyl groups.

Experimental Conditions

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1677834/docs?utm_src=pdf-body#technical-guide-spectral-profiling-of-oxamyl-oxime
https://www.benchchem.com/product/b1677834/docs?utm_src=pdf-body-img#technical-guide-spectral-profiling-of-oxamyl-oxime
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677834?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

¢ Solvent: DMSO-

is recommended over

. The polar nature of the oxime results in poor solubility and peak broadening in chloroform.
DMSO stabilizes the oxime proton (

).

o Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

NMR Data (500 MHz, DMSO- )

Chemical Shift
( Multiplicity

» Ppm)

Integration

Assignment

Mechanistic
Note

11.20 Singlet (Broad)

1H

Highly
dependent on
concentration
and pH.

Disappears on

shake.

2.95 Singlet

6H

The two methyls
are often
equivalent due to
rapid rotation at
RT, but may
broaden or split

at low temps.

2.30 Singlet

3H

Characteristic
shift for methyl
groups attached

to sulfur.

NMR Data (125 MHz, DMSO- )
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Chemical Shift (

Assignment Structural Environment
» Ppm)
Carbonyl carbon (Amide-like
162.5
character).
Imidate carbon. Deshielded by
151.0
both N and S.
36.5 Dimethylamino carbons.
14.2 Thiomethyl carbon.

Infrared Spectroscopy (FT-IR)

IR analysis is useful for solid-state identification (KBr pellet or ATR). The spectrum is dominated
by the amide and oxime functionalities.

Wavenumber (

Intensity Vibrational Mode Assignment
)
. H-bonded oxime
3200 - 3400 Broad, Medium
hydroxyl.
Alkyl C-H stretch
2930 Medium
(Methyl groups).
Amide | band
1640 - 1660 Strong ]
(overlaps with C=N).
1590 Medium Oxime C=N stretch.
) Characteristic N-O
940 Medium

single bond stretch.

Analytical Protocol: Determination in Water (EPA
531.2 Modified)
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This protocol describes the extraction and stabilization of oxamyl oxime, which is prone to
degradation at neutral/alkaline pH.

Reagents & Stabilization[3]
o Preservative: Potassium dihydrogen citrate (pH buffer ~3.8).[3][4]

» Solvent: Methanol (LC-MS grade).

Step-by-Step Workflow

» Sample Collection: Collect 10 mL of water into an amber vial containing 9.2 mg of potassium
dihydrogen citrate. Critical: Immediate pH adjustment to < 4.0 prevents hydrolysis.

« Filtration: Filter through a 0.22

PTFE syringe filter. Do not use Nylon (analyte binding risk).

¢ Direct Injection: Inject 10-20

directly into the LC-MS/MS system.

o Chromatography:

[¢]

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm).

o

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

o

Gradient: 5% B to 95% B over 10 minutes.

[¢]

Method Workflow Diagram
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Click to download full resolution via product page

Caption: Analytical workflow for Oxamyl Oxime emphasizing the critical pH stabilization step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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